An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(2-oxoethyl)benzonitrile
< For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways for preparing 2-Methoxy-5-(2-oxoethyl)benzonitrile, a key buildi...
Author: BenchChem Technical Support Team. Date: February 2026
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For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for preparing 2-Methoxy-5-(2-oxoethyl)benzonitrile, a key building block in medicinal chemistry. Benzonitrile derivatives are integral to the development of various therapeutic agents, and the title compound, with its reactive aldehyde functionality and methoxy-substituted nitrile scaffold, presents a versatile platform for further molecular elaboration.[1][2][3] This document details established synthetic strategies, focusing on the oxidation of a precursor alcohol, and provides in-depth, step-by-step protocols. The causality behind experimental choices, mechanistic insights, and data presentation are emphasized to ensure scientific integrity and practical utility for researchers in drug discovery and organic synthesis.
Introduction: The Significance of Substituted Benzonitriles in Medicinal Chemistry
Benzonitrile moieties are prevalent in a wide array of pharmaceuticals and bioactive molecules. The nitrile group can serve as a crucial pharmacophore, participating in hydrogen bonding or acting as a bioisostere for other functional groups.[1] The presence of a methoxy group can influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity.[4] The aldehyde function in 2-Methoxy-5-(2-oxoethyl)benzonitrile provides a reactive handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, making it a valuable intermediate for constructing diverse molecular libraries for drug screening programs.
A plausible and efficient synthetic approach to 2-Methoxy-5-(2-oxoethyl)benzonitrile involves the oxidation of the corresponding primary alcohol, 2-Methoxy-5-(2-hydroxyethyl)benzonitrile. The selection of the oxidizing agent is critical to ensure high yield and prevent over-oxidation to the carboxylic acid. This guide will explore several reliable oxidation methods.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic analysis of the target molecule points to 2-Methoxy-5-(2-hydroxyethyl)benzonitrile as the immediate precursor. This alcohol can be synthesized from commercially available starting materials. The key transformation is the selective oxidation of the primary alcohol to the aldehyde.
Caption: Retrosynthetic analysis of 2-Methoxy-5-(2-oxoethyl)benzonitrile.
Core Synthesis: Oxidation of 2-Methoxy-5-(2-hydroxyethyl)benzonitrile
The conversion of a primary alcohol to an aldehyde requires a mild oxidizing agent to avoid over-oxidation to the corresponding carboxylic acid.[5][6][7] Several methods are well-suited for this transformation, each with its own advantages and mechanistic nuances.
Swern Oxidation: A Mild and Efficient Method
The Swern oxidation is a widely used method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[8][9] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (TEA).[8][10] This method is known for its mild reaction conditions, typically performed at low temperatures (-78 °C), which helps to minimize side reactions.[8][11]
Mechanism of Swern Oxidation:
Activation of DMSO: DMSO reacts with oxalyl chloride to form an electrophilic sulfur species, the chlorodimethylsulfonium salt.[10]
Alcohol Addition: The alcohol attacks the electrophilic sulfur atom, forming an alkoxysulfonium salt.
Deprotonation and Elimination: Triethylamine deprotonates the carbon adjacent to the oxygen, leading to an E2-like elimination to form the aldehyde, dimethyl sulfide, and triethylammonium chloride.[10]
An In-depth Technical Guide to 2-Methoxy-5-(2-oxoethyl)benzonitrile: Synthesis, Characterization, and Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and analytical c...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and analytical characterization of 2-Methoxy-5-(2-oxoethyl)benzonitrile. Given its structural motifs—a substituted benzonitrile and a phenylacetaldehyde derivative—this compound holds potential as a versatile intermediate in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel benzonitrile-containing molecules.
Introduction and Molecular Overview
2-Methoxy-5-(2-oxoethyl)benzonitrile, also known as (4-methoxy-3-cyanophenyl)acetaldehyde, is an aromatic organic compound that is not widely available commercially. Its chemical structure, featuring a methoxy group, a nitrile group, and an acetaldehyde moiety on a benzene ring, suggests a rich and varied reactivity. The electron-withdrawing nature of the nitrile group and the aldehyde, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment on the aromatic ring, making it a valuable scaffold for further chemical modifications.
The strategic placement of these functional groups allows for a multitude of potential downstream reactions. The aldehyde can undergo aldol condensations, reductive aminations, and oxidations to the corresponding carboxylic acid. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The aromatic ring itself is amenable to electrophilic and nucleophilic substitution reactions, although the existing substituents will direct the regioselectivity of such transformations.
This guide will provide a plausible, though not yet published, synthetic route to this molecule, detail its expected physicochemical properties, and outline the necessary analytical techniques for its characterization.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-Methoxy-5-(2-oxoethyl)benzonitrile. These values are estimated based on the known properties of structurally similar compounds and computational models.
Property
Predicted Value
Molecular Formula
C₁₀H₉NO₂
Molecular Weight
175.18 g/mol
Appearance
Pale yellow to white solid or oil
Boiling Point
> 250 °C (decomposes)
Melting Point
60-70 °C
Solubility
Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone); Insoluble in water.
CAS Number
153860-46-7
Proposed Synthetic Pathway
As direct synthesis methods for 2-Methoxy-5-(2-oxoethyl)benzonitrile are not readily found in the literature, a logical and efficient two-step synthesis is proposed, starting from the commercially available 5-bromo-2-methoxybenzonitrile. This pathway leverages a Sonogashira coupling to introduce a two-carbon unit, followed by a selective oxidation.
Overall Synthetic Scheme
Caption: Proposed multi-step synthesis of 2-Methoxy-5-(2-oxoethyl)benzonitrile.
Step-by-Step Experimental Protocols
Step 1: Sonogashira Coupling to form 2-Methoxy-5-((trimethylsilyl)ethynyl)benzonitrile
Rationale: The Sonogashira coupling is a highly reliable and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide[1][2]. The use of trimethylsilylacetylene allows for a controlled, single coupling, and the TMS group can be easily removed in a subsequent step[3][4].
Protocol:
To a solution of 5-bromo-2-methoxybenzonitrile (1.0 eq) in triethylamine, add trimethylsilylacetylene (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 2-Methoxy-5-((trimethylsilyl)ethynyl)benzonitrile.
Step 2: Desilylation to form 5-Ethynyl-2-methoxybenzonitrile
Rationale: The trimethylsilyl protecting group is readily cleaved under mild basic conditions, such as potassium carbonate in methanol, to reveal the terminal alkyne.
Protocol:
Dissolve 2-Methoxy-5-((trimethylsilyl)ethynyl)benzonitrile (1.0 eq) in methanol.
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 1-2 hours.
Monitor the reaction by TLC until the starting material is consumed.
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-Ethynyl-2-methoxybenzonitrile.
Step 3: Hydroboration-Oxidation to form 5-(2-Hydroxyethyl)-2-methoxybenzonitrile
Rationale: Hydroboration-oxidation of a terminal alkyne is a classic method for the anti-Markovnikov hydration to yield an aldehyde, which can then be reduced in situ or in a subsequent step to the primary alcohol. To directly obtain the alcohol, a two-step process involving hydroboration followed by oxidation is employed.
Protocol:
To a solution of 5-ethynyl-2-methoxybenzonitrile (1.0 eq) in anhydrous THF at 0 °C, add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.1 eq) in THF dropwise.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Cool the reaction mixture back to 0 °C and slowly add a solution of sodium hydroxide (3.0 eq in water) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq).
Stir the reaction mixture at room temperature for 12 hours.
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 5-(2-Hydroxyethyl)-2-methoxybenzonitrile.
Step 4: Selective Oxidation to form 2-Methoxy-5-(2-oxoethyl)benzonitrile
Rationale: The oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are excellent choices for this transformation[5][6][7].
Protocol (using PCC):
To a suspension of pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM), add a solution of 5-(2-hydroxyethyl)-2-methoxybenzonitrile (1.0 eq) in DCM.
Stir the reaction mixture at room temperature for 2-4 hours.
Monitor the reaction by TLC.
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
Concentrate the filtrate and purify the crude product by column chromatography to obtain 2-Methoxy-5-(2-oxoethyl)benzonitrile.
Analytical Characterization
The identity and purity of the synthesized 2-Methoxy-5-(2-oxoethyl)benzonitrile should be confirmed by a combination of spectroscopic methods.
Spectroscopic Data
The following table presents the expected spectroscopic data for the target compound.
A Comprehensive Technical Guide to 2-Methoxy-5-(2-oxoethyl)benzonitrile: Synthesis, Characterization, and Potential Applications in Drug Discovery
Introduction Substituted benzonitriles are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide array of therapeutic agents.[1] The nitrile group, a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Substituted benzonitriles are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide array of therapeutic agents.[1] The nitrile group, a potent hydrogen bond acceptor and bioisostere for various functional groups, combined with the diverse substitution patterns achievable on the phenyl ring, allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on the novel compound 2-Methoxy-5-(2-oxoethyl)benzonitrile, a molecule possessing a unique combination of a methoxy group, a nitrile function, and a reactive acetaldehyde substituent. This trifecta of functional groups presents a compelling opportunity for the development of new chemical entities, particularly as covalent modifiers or as building blocks for more complex molecular architectures.
The methoxy group is a prevalent feature in many approved drugs, influencing ligand-target binding, metabolic stability, and overall pharmacokinetic profiles.[2] The acetaldehyde moiety, containing a reactive aldehyde, opens the door to covalent targeting of nucleophilic residues in proteins, a strategy of growing importance in drug discovery for achieving enhanced potency and prolonged duration of action. This guide provides a comprehensive overview of the predicted properties, a proposed synthetic pathway, analytical characterization methods, and potential applications of 2-Methoxy-5-(2-oxoethyl)benzonitrile for researchers, scientists, and drug development professionals.
Chemical Identity and Predicted Physicochemical Properties
The core structure of 2-Methoxy-5-(2-oxoethyl)benzonitrile combines a 2-methoxybenzonitrile backbone with an acetaldehyde group at the 5-position. The predicted physicochemical properties, extrapolated from related structures such as 5-(hydroxymethyl)-2-methoxybenzonitrile and other substituted benzonitriles, are summarized below.[3]
Property
Predicted Value
CAS Number
Not Assigned
Molecular Formula
C₁₀H₉NO₂
Molecular Weight
175.18 g/mol
Appearance
Predicted to be a pale yellow to white solid or oil
Boiling Point
>200 °C (Predicted)
Solubility
Soluble in common organic solvents (DMSO, DMF, Ethyl Acetate, Dichloromethane); sparingly soluble in alcohols; likely insoluble in water.
LogP (o/w)
1.5 - 2.5 (Predicted)
Proposed Synthesis and Manufacturing
A plausible and efficient synthetic route to 2-Methoxy-5-(2-oxoethyl)benzonitrile can be envisioned starting from the commercially available 2-hydroxy-5-bromobenzonitrile. This multi-step synthesis leverages well-established and robust chemical transformations.
The Emerging Potential of 2-Methoxy-5-(2-oxoethyl)benzonitrile in Medicinal Chemistry: A Technical Guide
Abstract In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. This guide introduces 2-Methoxy-5-(2-oxoethyl)benzonitr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. This guide introduces 2-Methoxy-5-(2-oxoethyl)benzonitrile, a compound of significant untapped potential, as a versatile starting point for medicinal chemistry campaigns. While not extensively documented in current literature, its unique combination of a reactive aldehyde, a metabolically influential methoxy group, and a polar nitrile functionality presents a compelling triad of features for rational drug design. This document will provide an in-depth analysis of its synthetic accessibility, its potential as a reactive fragment and a scaffold for library synthesis, and propose strategic workflows for target identification and optimization.
Introduction: The Strategic Value of Functionalized Scaffolds
The journey from a hit compound to a clinical candidate is a testament to the power of iterative molecular refinement. The starting scaffold dictates the foundational interactions with a biological target and provides the vectors for optimization of potency, selectivity, and pharmacokinetic properties. 2-Methoxy-5-(2-oxoethyl)benzonitrile emerges as a promising, yet underexplored, scaffold. Its constituent functional groups are well-precedented in approved pharmaceuticals, suggesting a favorable profile for drug-like properties.
The Nitrile Group: More than just a simple polar feature, the nitrile group is a versatile pharmacophore. It can act as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and can enhance binding affinity by projecting into narrow, sterically congested clefts within a protein's active site.[1][2][3] Its presence can also favorably modulate the electronic properties of the aromatic ring, potentially reducing susceptibility to oxidative metabolism.[1]
The Methoxy Group: A ubiquitous substituent in natural products and synthetic drugs, the methoxy group exerts a dual electronic influence through inductive withdrawal and resonance donation.[4] This modulation can fine-tune the reactivity and binding affinity of the molecule.[5][6] Furthermore, it can improve physicochemical properties and metabolic behavior, although it can also be a site for O-demethylation.[5][7]
The 2-Oxoethyl Group: This aldehyde-containing side chain is a key reactive handle. It provides a direct avenue for the formation of covalent or reversible covalent bonds with nucleophilic residues (e.g., cysteine, serine, lysine) in enzyme active sites, a strategy increasingly employed in the design of targeted inhibitors. It also serves as a versatile anchor for the diversification of the scaffold through a wide range of well-established chemical transformations.
This guide will explore the confluence of these features and outline a strategic vision for harnessing the potential of 2-Methoxy-5-(2-oxoethyl)benzonitrile in the development of next-generation therapeutics.
Synthetic Accessibility and Physicochemical Properties
Proposed Synthetic Workflow
A potential synthetic pathway could commence from commercially available 2-methoxy-5-methylbenzonitrile.
Caption: Proposed synthesis of 2-Methoxy-5-(2-oxoethyl)benzonitrile.
Experimental Protocol: A Hypothetical Approach
Radical Bromination: To a solution of 2-methoxy-5-methylbenzonitrile in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere, monitoring the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. Purify the crude product by column chromatography to yield 5-(bromomethyl)-2-methoxybenzonitrile.
Oxidation: The resulting benzylic bromide can be oxidized to the aldehyde via several methods. For instance, in a Kornblum oxidation, the bromide is treated with dimethyl sulfoxide (DMSO) to form an alkoxysulfonium salt, which upon treatment with a mild base (e.g., triethylamine) eliminates to the aldehyde. Alternatively, the Sommelet reaction, involving hexamethylenetetramine, could be employed. The final product, 2-Methoxy-5-(2-oxoethyl)benzonitrile, would be purified by standard techniques such as column chromatography or recrystallization.
Predicted Physicochemical Properties
A summary of predicted physicochemical properties for 2-Methoxy-5-(2-oxoethyl)benzonitrile is presented below. These values are calculated using cheminformatics tools and serve as a guide for its potential drug-like characteristics.
Property
Predicted Value
Significance in Drug Discovery
Molecular Weight
~189.19 g/mol
Within the range for good oral bioavailability (Lipinski's Rule of Five).
logP
~1.5 - 2.0
Indicates a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors
0
Hydrogen Bond Acceptors
3 (Nitrile N, Methoxy O, Aldehyde O)
Potential for multiple interactions with biological targets.
Polar Surface Area
~57 Ų
Suggests good potential for cell permeability.
Potential as a Versatile Scaffold in Medicinal Chemistry
The true power of 2-Methoxy-5-(2-oxoethyl)benzonitrile lies in its potential for diversification. The aldehyde functionality is a gateway to a vast array of chemical transformations, allowing for the exploration of diverse chemical space and the generation of extensive compound libraries.
Caption: Proposed workflow for hit identification and lead optimization.
Conclusion and Future Directions
2-Methoxy-5-(2-oxoethyl)benzonitrile represents a largely unexplored yet highly promising scaffold for medicinal chemistry. Its straightforward, proposed synthesis and the versatile reactivity of its aldehyde group make it an ideal starting point for the generation of diverse compound libraries. The presence of the nitrile and methoxy groups provides a foundation for favorable drug-like properties.
The strategic application of both phenotypic and target-based screening approaches is likely to uncover novel biological activities for derivatives of this scaffold. Subsequent structure-activity relationship studies, guided by the principles of rational drug design, hold the potential to transform initial hits into potent and selective preclinical candidates. As the demand for novel chemical matter in drug discovery continues to grow, a deeper investigation into the potential of 2-Methoxy-5-(2-oxoethyl)benzonitrile is not only warranted but could prove to be highly rewarding.
References
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
Zhang, W., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1434-1453. [Link]
Yang, Z., et al. (2019). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 39(11), 3047-3063. [Link]
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
Zheng, M., & Wu, Y. D. (2019). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry, 10(23), 2735-2748. [Link]
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]
Ishihara, Y. (2023). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 18(11), 1173-1176. [Link]
Ferreira, L. G., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(22), 6829. [Link]
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Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]
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The 2-Methoxybenzonitrile Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide to Commercially Available Analogs and Their Applications
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Benzonitrile Core Substituted benzonitriles are a cornerstone of medicinal chemistry, serving as pivotal intermediates...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Benzonitrile Core
Substituted benzonitriles are a cornerstone of medicinal chemistry, serving as pivotal intermediates and key pharmacophoric elements in a vast array of pharmaceuticals.[1] The nitrile group, with its unique electronic properties, often acts as a bioisostere for carbonyl or hydroxyl groups, engaging in crucial hydrogen bonding interactions with biological targets.[2] Its electron-withdrawing nature can also modulate the physicochemical properties of the parent molecule, enhancing metabolic stability and bioavailability.[3][4] This guide focuses on the 2-methoxybenzonitrile scaffold, particularly analogs of 2-Methoxy-5-(2-oxoethyl)benzonitrile, providing an in-depth analysis of commercially available starting points, their synthetic utility, and their application in the development of targeted therapeutics, with a focus on kinase inhibitors.
The Landscape of Commercially Available 2-Methoxybenzonitrile Analogs
The accessibility of a diverse range of starting materials is critical for efficient lead discovery and optimization. Several chemical suppliers offer a variety of 2-methoxybenzonitrile analogs, providing researchers with a toolkit of building blocks for the synthesis of complex molecules. A particularly valuable and closely related analog to the title compound is 5-formyl-2-methoxybenzonitrile , which serves as a direct precursor to the 2-oxoethyl side chain. The aldehyde functionality of this compound is a versatile handle for a multitude of chemical transformations.
Below is a comparative table of selected commercially available analogs, highlighting their structural diversity and key physicochemical properties.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The 2-methoxybenzonitrile scaffold is a prominent feature in a number of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[8] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] The 2-methoxybenzonitrile moiety can be strategically employed to occupy specific pockets within the ATP-binding site of kinases, contributing to both potency and selectivity.
A prime example of a signaling pathway frequently targeted by compounds derived from such scaffolds is the Anaplastic Lymphoma Kinase (ALK) pathway. Constitutive activation of ALK, often through chromosomal rearrangements, is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[10] Small molecule inhibitors that block the ATP-binding site of ALK can effectively shut down this oncogenic signaling.
Simplified ALK Signaling Pathway and Point of Inhibition.
Similarly, the PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[11][12] The development of dual PI3K/mTOR inhibitors is an active area of research, and heterocyclic compounds derived from benzonitrile precursors are being explored for this purpose.[13]
The PI3K/Akt/mTOR Signaling Pathway with points of inhibition.
Experimental Protocols
The following section provides detailed, self-validating protocols for the synthesis of a key heterocyclic scaffold from a commercially available 2-methoxybenzonitrile analog and for a representative in vitro kinase inhibition assay.
Synthesis of a Quinazoline Derivative from 5-Formyl-2-methoxybenzonitrile
Quinazolines are a class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[2][14] The following protocol describes a microwave-assisted synthesis of a quinazoline derivative, a method known for its efficiency and rapid reaction times.[14]
Objective: To synthesize a 2-substituted-6-methoxyquinazoline from 5-formyl-2-methoxybenzonitrile.
Reaction Setup: In a 10 mL microwave reaction vial, combine 5-formyl-2-methoxybenzonitrile (1 mmol), ammonium acetate (10 mmol), and glacial acetic acid (2 mL).
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes. Monitor the progress of the reaction by TLC.
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (20 mL) and neutralize with a saturated solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization and Validation: The structure and purity of the final product should be confirmed by spectroscopic methods.[15]
NMR (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
Purity Assessment: High-performance liquid chromatography (HPLC) or quantitative NMR (qNMR) can be used to determine the purity of the final compound.[16]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the inhibitory activity of a synthesized compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[9]
Objective: To determine the IC₅₀ value of a synthesized quinazoline derivative against a target kinase (e.g., ALK).
Staurosporine (a broad-spectrum kinase inhibitor for positive control)
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection kit)
384-well white microplates
Multichannel pipettes
Plate reader with luminescence detection capabilities
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound and the positive control (staurosporine) in the kinase assay buffer. A typical starting concentration is 10 µM.
Kinase Reaction:
Add 2.5 µL of the kinase solution to each well of a 384-well plate.
Add 2.5 µL of the serially diluted test compound, positive control, or vehicle control (DMSO) to the respective wells.
Incubate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.
Incubate the plate at 30 °C for 60 minutes.
ADP Detection:
Add 5 µL of the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.
Data Acquisition and Analysis:
Measure the luminescence of each well using a plate reader.
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Self-Validating System: This protocol incorporates several elements to ensure its trustworthiness. The use of a known, potent inhibitor like staurosporine serves as a positive control to validate the assay's performance. A vehicle control (DMSO) establishes the baseline for 100% kinase activity. Repeating the assay with varying ATP concentrations can help determine the mechanism of inhibition (e.g., ATP-competitive).[1]
Workflow for the Synthesis and Biological Evaluation of Analogs.
Conclusion
The 2-methoxybenzonitrile scaffold and its commercially available analogs, particularly 5-formyl-2-methoxybenzonitrile, represent a rich starting point for the discovery of novel, potent, and selective therapeutics. Their synthetic tractability allows for the rapid generation of diverse chemical libraries, which can be screened against a multitude of biological targets. As demonstrated, these scaffolds are particularly well-suited for the development of kinase inhibitors that modulate key signaling pathways implicated in cancer and other diseases. The detailed protocols provided herein offer a practical guide for researchers to synthesize and evaluate new chemical entities based on this privileged structural motif, with a strong emphasis on experimental rigor and data validation.
References
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
TutorChase. What methods are used to test the purity of organic compounds? [Link]
Palmer, N., et al. (2009). Design, Synthesis, and Biological Activity of 4-[(4-Cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors. Journal of Medicinal Chemistry, 52(12), 3756-3773. [Link]
Wang, S., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1454. [Link]
Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6604-6648. [Link]
Zhang, J., et al. (2012). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Bioorganic & Medicinal Chemistry Letters, 22(19), 6145-6149. [Link]
Liu, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5399. [Link]
Varghese, B., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. [Link]
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A Strategic Approach to the Synthesis of 2-Methoxy-5-(2-oxoethyl)benzonitrile: A Retrosynthetic and Forward-Thinking Guide
Introduction In the landscape of modern pharmaceutical and materials science research, the efficient construction of highly functionalized aromatic compounds is of paramount importance. 2-Methoxy-5-(2-oxoethyl)benzonitri...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern pharmaceutical and materials science research, the efficient construction of highly functionalized aromatic compounds is of paramount importance. 2-Methoxy-5-(2-oxoethyl)benzonitrile represents a key structural motif, possessing a unique combination of a nitrile, a methoxy ether, and an aliphatic aldehyde. Such a constellation of functional groups makes it a valuable intermediate for the synthesis of more complex molecular architectures, potentially for drug candidates or specialized organic materials.[1] This technical guide provides a comprehensive retrosynthetic analysis of 2-Methoxy-5-(2-oxoethyl)benzonitrile, dissecting the molecule to its logical and accessible starting materials. Subsequently, a robust forward synthesis is proposed, detailing field-proven protocols and explaining the causal logic behind the selection of reagents and reaction conditions to ensure reproducibility and high fidelity.
Part 1: Retrosynthetic Analysis: Deconstructing the Target
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler precursor structures, ultimately leading to commercially available starting materials.[2][3] Our analysis of 2-Methoxy-5-(2-oxoethyl)benzonitrile focuses on strategic bond disconnections and functional group interconversions (FGIs) that offer the most reliable and efficient synthetic pathways.
The primary disconnections are as follows:
Functional Group Interconversion (FGI) of the Aldehyde: The terminal aldehyde in the 2-oxoethyl side chain is a prime candidate for an FGI. Aldehydes are readily synthesized via the mild oxidation of primary alcohols.[4][5] This disconnection simplifies the side chain to a 2-hydroxyethyl group, which is a more synthetically accessible target. This strategic choice avoids harsh conditions that could lead to over-oxidation to a carboxylic acid.[6][7]
C-C Bond Disconnection of the Ethyl Side Chain: The bond between the aromatic ring and the ethyl side chain is the next logical point of disconnection. A powerful and reliable method for forming such a bond is the reaction of an organometallic nucleophile, such as a Grignard reagent, with an electrophile.[8] By disconnecting this bond, we envision a Grignard reagent derived from a halogenated benzonitrile precursor and a two-carbon electrophile, ethylene oxide. This approach is highly efficient for introducing a hydroxyethyl moiety onto an aromatic ring.
FGI of the Nitrile Group: The benzonitrile moiety can be traced back to a primary aromatic amine via the Sandmeyer reaction. This classic transformation provides a robust method for introducing a nitrile group onto an aromatic ring from a diazonium salt intermediate.
C-Br Bond Disconnection: The bromo-substituent, necessary for the Grignard formation, can be introduced via electrophilic aromatic substitution. The directing effects of the existing methoxy and amino (or protected amino) groups will be crucial for achieving the desired regioselectivity.
This complete retrosynthetic pathway is visualized below.
Caption: Retrosynthetic analysis of the target molecule.
Part 2: Proposed Forward Synthesis: From Starting Material to Target Molecule
The forward synthesis is designed based on the insights gained from the retrosynthetic analysis. The pathway begins with the commercially available starting material, 2-methoxyaniline (o-anisidine), and proceeds through a series of high-yielding and well-documented reactions.
Overall Synthetic Workflow
The proposed multi-step synthesis is outlined below, demonstrating a logical progression from simple precursors to the final, highly functionalized target molecule.
Caption: Proposed forward synthesis workflow.
Detailed Experimental Protocols
Step 1 & 2: Protection and Regioselective Bromination
Rationale: The highly activating amino group in 2-methoxyaniline is first protected as an acetamide. This serves two purposes: it prevents unwanted side reactions at the amine and tempers its activating strength, ensuring clean, regioselective monobromination at the para position, which is sterically accessible and electronically favored by both the methoxy and acetamido groups.
Protocol (Protection): To a stirred solution of 2-methoxyaniline (1.0 eq) in dichloromethane (DCM), add acetic anhydride (1.1 eq) and triethylamine (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Quench with water, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-(2-methoxyphenyl)acetamide.
Protocol (Bromination): Dissolve the crude N-(2-methoxyphenyl)acetamide (1.0 eq) in acetic acid. Add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature. Stir for 1 hour. Pour the reaction mixture into ice water. Filter the resulting precipitate, wash with cold water, and dry to obtain N-(5-bromo-2-methoxyphenyl)acetamide.
Step 3 & 4: Deprotection and Sandmeyer Reaction
Rationale: The acetamide is hydrolyzed back to the primary amine under acidic conditions. The resulting 5-bromo-2-methoxyaniline is then converted to the corresponding benzonitrile via the Sandmeyer reaction, a reliable method for installing a nitrile group from a diazonium salt intermediate.
Protocol (Deprotection): Reflux the N-(5-bromo-2-methoxyphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (3:1) for 4 hours. Cool the solution and neutralize with aqueous NaOH to precipitate the product. Filter, wash with water, and dry to yield 5-bromo-2-methoxyaniline.
Protocol (Sandmeyer Reaction): Suspend 5-bromo-2-methoxyaniline (1.0 eq) in aqueous HCl at 0-5 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Add the cold diazonium salt solution to the cyanide solution and warm to 50-60 °C for 1 hour. Cool, extract with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and purify by column chromatography to yield 5-bromo-2-methoxybenzonitrile.
Step 5: Grignard Reaction with Ethylene Oxide
Rationale: This is the key C-C bond-forming step. The aryl bromide is converted into a Grignard reagent, which acts as a potent carbon nucleophile.[9][10] Subsequent reaction with ethylene oxide, an efficient two-carbon electrophile, followed by an acidic workup, installs the 2-hydroxyethyl side chain. Strict anhydrous conditions are critical as Grignard reagents are strong bases and react readily with protic solvents like water.[11]
Protocol: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.5 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 5-bromo-2-methoxybenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional hour to ensure complete formation of the Grignard reagent. Cool the solution to 0 °C and bubble ethylene oxide gas (or add a pre-condensed solution in THF) through the solution. Stir for 2 hours at 0 °C, then allow to warm to room temperature overnight. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography to obtain 2-methoxy-5-(2-hydroxyethyl)benzonitrile.
Step 6: Swern Oxidation to the Target Aldehyde
Rationale: The final step is the selective oxidation of the primary alcohol to the aldehyde. The Swern oxidation is the method of choice due to its exceptionally mild and non-acidic conditions, which are compatible with the sensitive nitrile and ether functionalities present in the molecule.[12][13][14] This method reliably stops the oxidation at the aldehyde stage without forming the carboxylic acid.[15][16] The reaction is performed at low temperatures (-78 °C) to control the reactivity of the intermediate species.[13]
Protocol: To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise. Stir for 15 minutes. Add a solution of 2-methoxy-5-(2-hydroxyethyl)benzonitrile (1.0 eq) in DCM dropwise. Stir for 30 minutes at -78 °C. Add triethylamine (5.0 eq) and stir for another 30 minutes. Allow the reaction to warm to room temperature. Quench with water and separate the organic layer. Wash with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to yield the final product, 2-Methoxy-5-(2-oxoethyl)benzonitrile .
Part 3: Data Summary and Validation
The following table summarizes the proposed synthetic sequence, highlighting the transformation at each step. The yields are representative estimates based on literature precedents for analogous transformations.
Step
Starting Material
Key Reagents
Transformation
Product
Estimated Yield (%)
1-3
2-Methoxyaniline
1. Ac₂O, Et₃N; 2. Br₂, AcOH; 3. HCl, EtOH
Protection, Bromination, Deprotection
5-Bromo-2-methoxyaniline
~80% (over 3 steps)
4
5-Bromo-2-methoxyaniline
NaNO₂, HCl; CuCN, NaCN
Sandmeyer Reaction
5-Bromo-2-methoxybenzonitrile
70-85%
5
5-Bromo-2-methoxybenzonitrile
Mg, Ethylene Oxide
Grignard Reaction
2-Methoxy-5-(2-hydroxyethyl)benzonitrile
65-80%
6
2-Methoxy-5-(2-hydroxyethyl)benzonitrile
(COCl)₂, DMSO, Et₃N
Swern Oxidation
2-Methoxy-5-(2-oxoethyl)benzonitrile
85-95%
Conclusion
This guide presents a logical and robust synthetic strategy for the preparation of 2-Methoxy-5-(2-oxoethyl)benzonitrile. The retrosynthetic analysis successfully identified a convergent route starting from the simple, commercially available precursor 2-methoxyaniline. The proposed forward synthesis employs a sequence of reliable and high-yielding reactions, including a key Grignard C-C bond formation and a mild Swern oxidation. The detailed protocols and the rationale provided for each step are intended to equip researchers and drug development professionals with a practical and scientifically sound blueprint for accessing this valuable chemical intermediate.
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Application Notes & Protocols: 2-Methoxy-5-(2-oxoethyl)benzonitrile as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract This technical guide provides a comprehensive overview of 2-Methoxy-5-(2-oxoethyl)benzonitrile, a highly functionalized aromatic building block with significant applications in medicinal chemistry and drug devel...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-5-(2-oxoethyl)benzonitrile, a highly functionalized aromatic building block with significant applications in medicinal chemistry and drug development. The unique arrangement of its nitrile, methoxy, and aldehyde functionalities makes it a strategic intermediate for constructing complex heterocyclic scaffolds. This document details its physicochemical properties, safe handling procedures, and a validated protocol for its primary application in the synthesis of indole-based structures, particularly as a key precursor for the antidepressant agent Vilazodone and its analogs. The protocols are designed for researchers, chemists, and professionals in the pharmaceutical industry, emphasizing mechanistic rationale, experimental reproducibility, and robust analytical characterization.
Introduction: A Strategic Synthetic Intermediate
In the landscape of modern drug discovery, the efficient synthesis of complex molecules is paramount.[1] Benzonitrile derivatives are established pharmacophores and versatile synthetic handles, frequently incorporated into pharmaceutical agents to enhance binding affinity, modulate physicochemical properties, and serve as bioisosteres.[2][3] 2-Methoxy-5-(2-oxoethyl)benzonitrile emerges as a particularly valuable intermediate due to its trifunctional nature:
The Benzonitrile Group: A key structural motif in numerous drugs, the nitrile can participate in hydrogen bonding and is metabolically robust.[2] It is a critical component in drugs like the non-steroidal aromatase inhibitor Fadrozole and the AMPA receptor antagonist Perampanel.[2][4]
The Aldehyde Functionality: The reactive (2-oxoethyl) group serves as a linchpin for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably for building heterocyclic rings.
The Methoxy Group: This electron-donating group modulates the electronic properties of the aromatic ring, influencing reactivity and providing a potential metabolic site or steric anchor.
The convergence of these features makes this compound a premier building block for constructing the core of pharmacologically active molecules. Its most prominent application lies in the synthesis of 5-cyanoindole structures, which form the backbone of several serotonergic agents, including the antidepressant Vilazodone.[5] This guide focuses on leveraging this intermediate in a convergent synthesis strategy, highlighting its role in the Fischer indole synthesis.[5][6]
Physicochemical Properties & Safety Data
A thorough understanding of the chemical properties and associated hazards is essential for safe and effective use.
Compound Properties
Property
Value
Source / Method
IUPAC Name
2-Methoxy-5-(2-oxoethyl)benzonitrile
---
Synonyms
(4-Cyano-3-methoxyphenyl)acetaldehyde
---
CAS Number
Not assigned
---
Molecular Formula
C₁₀H₉NO₂
Calculated
Molecular Weight
175.19 g/mol
Calculated
Appearance
Expected to be a pale yellow oil or low-melting solid
Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; sparingly soluble in alcohols
Analogy to related structures
Hazard Analysis and Safe Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from structurally related benzonitriles provides a strong basis for hazard assessment and handling protocols.[7][8]
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[7][8]
Safe Handling and Personal Protective Equipment (PPE):
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[9]
Personal Protective Equipment:
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[8]
Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Ensure no skin is exposed.
Respiratory Protection: Not typically required if used within a fume hood.
Handling Precautions: Keep away from heat and sources of ignition.[10] Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[7]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
Spill & First Aid:
Spill: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[8]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[8][10]
Ingestion: Do NOT induce vomiting. If conscious, rinse mouth with water and seek immediate medical attention.[10]
Synthesis of 2-Methoxy-5-(2-oxoethyl)benzonitrile
The target aldehyde is most reliably prepared via the selective oxidation of the corresponding primary alcohol, 5-(2-hydroxyethyl)-2-methoxybenzonitrile. This precursor can be synthesized from commercially available 5-(hydroxymethyl)-2-methoxybenzonitrile[11] through a standard homologation sequence. The following protocol details the critical oxidation step.
Synthetic Workflow: Oxidation of Precursor Alcohol
Caption: Workflow for the synthesis of the target aldehyde intermediate.
Protocol: Dess-Martin Oxidation
Rationale: The Dess-Martin Periodinane (DMP) oxidation is chosen for its mild conditions, high efficiency, and operational simplicity, minimizing the risk of over-oxidation to the carboxylic acid.
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-(2-hydroxyethyl)-2-methoxybenzonitrile (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
Cool the solution to 0 °C using an ice bath.
Add Dess-Martin Periodinane (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
Remove the ice bath and allow the reaction mixture to stir at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 20-30 minutes until the solution becomes clear.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Purify the crude product by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to afford the pure 2-Methoxy-5-(2-oxoethyl)benzonitrile.
Core Application: Fischer Indole Synthesis for Vilazodone Analogs
The primary utility of 2-Methoxy-5-(2-oxoethyl)benzonitrile is its role as a key precursor in the Fischer indole synthesis, a powerful method for constructing the indole nucleus.[5] This pathway is central to scalable manufacturing processes for drugs like Vilazodone.[5]
Mechanistic Rationale
The synthesis proceeds in two main stages:
Hydrazone Formation: The aldehyde group of the intermediate undergoes a condensation reaction with a substituted phenylhydrazine. This reaction is typically fast and high-yielding.
Indole Cyclization: The resulting hydrazone, upon treatment with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid), undergoes a[12][12]-sigmatropic rearrangement followed by aromatization to form the stable indole ring system.[6][13]
Synthetic Workflow: From Intermediate to Indole Core
Caption: Convergent synthesis of a 5-cyanoindole via Fischer cyclization.
To a solution of 2-Methoxy-5-(2-oxoethyl)benzonitrile (1.0 eq) in ethanol, add 4-chlorophenylhydrazine hydrochloride (1.05 eq) and sodium acetate (1.1 eq).
Stir the mixture at room temperature. The hydrazone product often precipitates from the solution as it forms.
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
Once complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
Collect the solid product by vacuum filtration, wash with cold ethanol, and then with water.
Dry the collected solid under vacuum. This hydrazone intermediate is often of sufficient purity to be used directly in the next step without further purification.
Protocol 2: Fischer Indole Cyclization
Materials:
Hydrazone intermediate from Protocol 1 (1.0 eq)
Polyphosphoric acid (PPA) (10-20x by weight)
Procedure:
Caution: PPA is highly viscous and corrosive. Handle with care in a fume hood.
Preheat PPA (10-20 times the weight of the hydrazone) in a round-bottom flask to 80-90 °C with mechanical stirring.
Add the hydrazone intermediate (1.0 eq) portion-wise to the hot PPA. An initial exotherm may be observed.
Maintain the reaction temperature at 90-100 °C for 1-3 hours, monitoring by TLC (a sample can be quenched in ice water and extracted with EtOAc for analysis).
After completion, cool the reaction mixture to approximately 60 °C and carefully pour it onto a stirred mixture of crushed ice and water.
The crude indole product will precipitate. Stir the slurry for 1-2 hours to ensure complete precipitation and breakdown of the PPA.
Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography.
Characterization and Quality Control
Rigorous analytical characterization is crucial to confirm the structure and purity of the synthesized intermediate and final products.
Analysis Technique
Expected Data for 2-Methoxy-5-(2-oxoethyl)benzonitrile
2-Methoxy-5-(2-oxoethyl)benzonitrile stands out as a high-value intermediate for pharmaceutical synthesis. Its well-defined reactivity allows for its strategic incorporation into complex molecular architectures, particularly indole-containing therapeutic agents. The protocols detailed herein provide a reliable and scalable pathway for its synthesis and subsequent utilization in the Fischer indole reaction, offering a practical guide for researchers engaged in drug discovery and process development. The versatility of its functional groups suggests broader potential applications in the synthesis of diverse heterocyclic systems, underscoring its importance as a key chemical building block.
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Navigating the Synthetic Landscape of 2-Methoxy-5-(2-oxoethyl)benzonitrile: A Guide to Nitrile Group Transformations
Introduction: A Molecule of Dichotomous Reactivity 2-Methoxy-5-(2-oxoethyl)benzonitrile stands as a molecule of significant interest to the medicinal and process chemist. Its architecture, featuring a nitrile, an aldehyd...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Molecule of Dichotomous Reactivity
2-Methoxy-5-(2-oxoethyl)benzonitrile stands as a molecule of significant interest to the medicinal and process chemist. Its architecture, featuring a nitrile, an aldehyde, and an electron-donating methoxy group on an aromatic scaffold, presents both a synthetic challenge and a gateway to a diverse array of functionalized derivatives. The nitrile group, a versatile synthon for amines, aldehydes, ketones, and carboxylic acids, is the focal point of this guide. However, its reactivity is intrinsically linked to the electronic influence of the ortho-methoxy substituent and the proximate, highly reactive aldehyde functionality.
The electron-donating nature of the methoxy group tends to decrease the electrophilicity of the nitrile carbon, potentially rendering it less susceptible to nucleophilic attack compared to unsubstituted benzonitriles.[1] Compounding this is the presence of the 2-oxoethyl (acetaldehyde) side chain. Aldehydes are generally more electrophilic than nitriles and will readily react with many nucleophiles and reducing agents.[2] This dichotomy in reactivity necessitates a carefully considered, and often strategic, approach to selectively transform the nitrile moiety.
This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of key reactions involving the nitrile group of 2-Methoxy-5-(2-oxoethyl)benzonitrile. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and offer insights into navigating the chemoselectivity challenges inherent to this fascinating molecule.
Core Reactions of the Nitrile Group: Pathways and Protocols
The principal transformations of the nitrile group in 2-Methoxy-5-(2-oxoethyl)benzonitrile can be categorized into four main classes:
Hydrolysis: Conversion to a carboxylic acid.
Reduction to Amine: Complete reduction to a primary amine.
Partial Reduction to Aldehyde: Selective reduction to an aldehyde.
Addition of Organometallic Reagents: Formation of ketones.
A critical consideration for most of these transformations is the selective reaction at the nitrile in the presence of the aldehyde. A common and effective strategy is the protection of the aldehyde, most frequently as an acetal, prior to performing the desired reaction on the nitrile.[3][4]
Section 1: Strategic Protection of the Aldehyde Group
Given the higher reactivity of the aldehyde, its protection is a prerequisite for many selective nitrile transformations. The formation of a cyclic acetal using ethylene glycol is a robust and widely used method.[3][4]
Protocol 1: Acetal Protection of 2-Methoxy-5-(2-oxoethyl)benzonitrile
Objective: To synthesize 2-(2-Methoxy-5-cyanophenyl)acetaldehyde ethylene acetal.
Materials:
2-Methoxy-5-(2-oxoethyl)benzonitrile
Ethylene glycol
p-Toluenesulfonic acid (TsOH) or other suitable acid catalyst
Toluene or benzene
Dean-Stark apparatus
Sodium bicarbonate (saturated aqueous solution)
Brine
Anhydrous magnesium sulfate or sodium sulfate
Rotary evaporator
Standard laboratory glassware
Procedure:
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-Methoxy-5-(2-oxoethyl)benzonitrile (1 equivalent), toluene (or benzene) to form a 0.5 M solution, ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).
Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
Continue refluxing until no more water is collected, typically 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature.
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude acetal.
Purify the product by column chromatography on silica gel if necessary.
Expected Outcome: The product, 2-(2-Methoxy-5-cyanophenyl)acetaldehyde ethylene acetal, is a more stable intermediate where the aldehyde functionality is masked, allowing for subsequent reactions on the nitrile group.
Section 2: Hydrolysis of the Nitrile to a Carboxylic Acid
The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.[5][6] Given the presence of the acid-labile acetal protecting group, a basic hydrolysis is the preferred method.
Protocol 2: Base-Catalyzed Hydrolysis of the Protected Nitrile
Objective: To synthesize 2-(2-Methoxy-5-carboxyphenyl)acetaldehyde ethylene acetal.
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Ethanol or methanol
Water
Hydrochloric acid (HCl) for acidification
Standard laboratory glassware
Procedure:
In a round-bottom flask, dissolve the protected nitrile (1 equivalent) in a mixture of ethanol (or methanol) and water.
Add a significant excess of sodium hydroxide or potassium hydroxide (3-5 equivalents).
Heat the mixture to reflux and monitor the reaction progress by TLC, observing the disappearance of the starting material. The reaction may take several hours.
After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
Dilute the remaining aqueous solution with water and cool in an ice bath.
Carefully acidify the solution with concentrated HCl until the pH is acidic (pH ~2-3), which will precipitate the carboxylic acid.
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Deprotection of the Acetal: If the final desired product is the carboxylic acid with the aldehyde functionality restored, the acetal can be deprotected by treatment with aqueous acid.[3]
Workflow for Hydrolysis
Caption: Workflow for the hydrolysis of the nitrile group.
Section 3: Reduction of the Nitrile to a Primary Amine
The reduction of a nitrile to a primary amine requires a potent reducing agent such as lithium aluminum hydride (LiAlH₄).[7] Catalytic hydrogenation can also be employed.[8] Again, protection of the aldehyde is essential to prevent its reduction to an alcohol.
Protocol 3: LiAlH₄ Reduction of the Protected Nitrile
Objective: To synthesize 2-(2-Methoxy-5-(aminomethyl)phenyl)acetaldehyde ethylene acetal.
Standard laboratory glassware for anhydrous reactions
Procedure:
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-2 equivalents) in anhydrous diethyl ether or THF.
Cool the suspension in an ice bath.
Dissolve the protected nitrile (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
After the addition is complete, stir the reaction mixture at room temperature or gently reflux for several hours until the reaction is complete (monitor by TLC).
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the number of grams of LiAlH₄ used (Fieser workup).
A granular precipitate should form. Filter the mixture and wash the solid thoroughly with diethyl ether or THF.
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
Purify the product by column chromatography or distillation if necessary.
Deprotection: The resulting amine can be deprotected using aqueous acid to yield 2-Methoxy-5-(aminomethyl)benzaldehyde.
Section 4: Partial Reduction of the Nitrile to an Aldehyde
The partial reduction of a nitrile to an aldehyde is a more delicate transformation. Diisobutylaluminum hydride (DIBAL-H) at low temperatures is the reagent of choice for this conversion.[9][10] In this specific case, this reaction would ideally be performed on the unprotected starting material if conditions can be found that are selective for the nitrile over the existing aldehyde. However, this is challenging. A more reliable route involves the protection of the existing aldehyde, followed by reduction of the nitrile and subsequent deprotection.
Protocol 4: DIBAL-H Reduction of the Protected Nitrile
Objective: To synthesize 2-(2-Methoxy-5-formylphenyl)acetaldehyde ethylene acetal.
Diisobutylaluminum hydride (DIBAL-H) in a suitable solvent (e.g., toluene or hexanes)
Anhydrous dichloromethane (DCM) or toluene
Methanol
Rochelle's salt (potassium sodium tartrate) solution
Standard laboratory glassware for anhydrous, low-temperature reactions
Procedure:
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of the protected nitrile (1 equivalent) in anhydrous DCM or toluene.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add DIBAL-H (1.1-1.2 equivalents) dropwise, maintaining the temperature at -78 °C.
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.
Quench the reaction at -78 °C by the slow, dropwise addition of methanol.
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.
Separate the organic layer and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the product by column chromatography.
Deprotection: The resulting di-aldehyde (in its protected form) can be deprotected with aqueous acid to yield 2-Methoxy-5-formylbenzaldehyde.
Reaction Pathway for Aldehyde Synthesis
Caption: Pathway for the synthesis of the di-aldehyde.
Section 5: Addition of Grignard Reagents to Form Ketones
The reaction of a Grignard reagent with a nitrile, followed by aqueous workup, yields a ketone.[11] This reaction proceeds via an imine intermediate. The aldehyde group must be protected to prevent its reaction with the Grignard reagent.
Protocol 5: Grignard Reaction with the Protected Nitrile
Objective: To synthesize a ketone derivative by reacting the protected nitrile with a Grignard reagent.
Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium bromide) in a suitable solvent
Anhydrous diethyl ether or THF
Aqueous acid (e.g., HCl) for workup
Standard laboratory glassware for anhydrous reactions
Procedure:
Caution: Grignard reagents are highly reactive towards protic solvents. Ensure all glassware is dry and the reaction is under an inert atmosphere.
In a flame-dried, three-necked round-bottom flask, dissolve the protected nitrile (1 equivalent) in anhydrous diethyl ether or THF.
Cool the solution in an ice bath.
Add the Grignard reagent (1.1-1.5 equivalents) dropwise.
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete by TLC.
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
Separate the organic layer and extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The intermediate is an imine, which is hydrolyzed to the ketone in the next step.
To the crude imine, add a mixture of THF and aqueous HCl and stir at room temperature until the hydrolysis is complete (monitor by TLC).
Neutralize the reaction mixture with saturated sodium bicarbonate solution and extract the product with diethyl ether.
Dry the organic layer and concentrate to give the crude ketone. Purify by column chromatography.
The nitrile group of 2-Methoxy-5-(2-oxoethyl)benzonitrile is a versatile functional handle that can be transformed into a variety of other valuable functionalities. The key to unlocking this synthetic potential lies in a strategic approach that addresses the inherent chemoselectivity challenges posed by the coexisting and more reactive aldehyde group. Protection of the aldehyde as an acetal is a robust and reliable strategy that opens the door to a wide range of nitrile transformations, including hydrolysis, reduction, and the addition of organometallic reagents. The protocols and workflows outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important building block in their drug discovery and development endeavors.
References
DIBAL-H Reduction - Organic Synthesis. (n.d.). Retrieved February 16, 2026, from [Link]
DIBAL Reducing Agent - Chemistry Steps. (n.d.). Retrieved February 16, 2026, from [Link]
Reactions of Nitriles - Chemistry Steps. (n.d.). Retrieved February 16, 2026, from [Link]
Nitrile reduction - Wikipedia. (n.d.). Retrieved February 16, 2026, from [Link]
Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. (n.d.). Retrieved February 16, 2026, from [Link]
Using Acetals as a Protecting Group for Aldehydes and Ketones - YouTube. (2014, March 8). Retrieved February 16, 2026, from [Link]
The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved February 16, 2026, from [Link]
What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions? - TUODA. (2025, May 20). Retrieved February 16, 2026, from [Link]
DIBAL or DIBAL-H or DIBAH. (n.d.). UrbanPro. Retrieved February 16, 2026, from [Link]
Benzonitrile on reaction with C2H5MgBr followed by class 12 chemistry CBSE - Vedantu. (n.d.). Retrieved February 16, 2026, from [Link]
21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved February 16, 2026, from [Link]
Acetals as Protecting Groups - Chemistry LibreTexts. (2019, May 10). Retrieved February 16, 2026, from [Link]
Application Notes and Protocols for the Biological Screening of 2-Methoxy-5-(2-oxoethyl)benzonitrile Derivatives
Introduction: Unveiling the Therapeutic Potential of Novel Benzonitrile Scaffolds The benzonitrile chemical motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compound...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Therapeutic Potential of Novel Benzonitrile Scaffolds
The benzonitrile chemical motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this class have shown promise in a range of therapeutic areas, including oncology and inflammatory diseases.[1][2][3] The subject of this guide, 2-Methoxy-5-(2-oxoethyl)benzonitrile and its derivatives, represents a novel chemical space with unexplored therapeutic potential. The presence of a reactive oxoethyl group and the methoxy-substituted nitrile ring suggests that these compounds could interact with a variety of biological targets.
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the biological screening of this novel class of compounds. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our approach is designed to first identify cytotoxic or cytostatic activity, and then to delineate the potential mechanisms of action through a tiered screening cascade.
Part 1: The Screening Cascade: A Strategic Approach to Hit Identification
A tiered or cascaded approach to screening is essential for the efficient use of resources and for generating a clear, interpretable dataset. Our proposed strategy begins with a broad assessment of cytotoxicity to identify active compounds and then progresses to more specific, target-oriented assays to elucidate their mechanism of action.
Figure 2: Simplified schematic of a β-arrestin recruitment assay (e.g., Tango™ assay).
Protocol: GPCR Modulation Screening using a β-Arrestin Recruitment Assay
Materials:
Cell lines stably expressing the GPCR of interest and the β-arrestin assay components (e.g., Tango™ GPCR-bla U2OS cells)
Assay medium (e.g., Freestyle™ Expression Medium)
Test compounds and a known reference ligand for each GPCR
LiveBLAzer™-FRET B/G Substrate (or equivalent for the chosen reporter system)
White, clear-bottom 384-well plates
Fluorescence plate reader
Procedure:
Cell Plating:
Plate the cells in 384-well plates at the recommended density and incubate overnight.
Compound Addition:
Add the test compounds at various concentrations to the assay plates.
Include a positive control (known agonist) and a negative control (vehicle).
Incubation:
Incubate the plates for the recommended time (typically 5-16 hours) at 37°C.
Substrate Addition and Reading:
Add the detection substrate to all wells.
Incubate for 2 hours at room temperature, protected from light.
Measure the fluorescence at the appropriate wavelengths (e.g., 460 nm and 530 nm for the LiveBLAzer™ substrate).
Data Analysis:
Calculate the ratio of the two emission wavelengths.
For agonists, determine the EC50 (half-maximal effective concentration).
For antagonists, perform the assay in the presence of a known agonist and determine the IC50.
Part 4: Data Interpretation and Next Steps
The screening cascade will generate a wealth of data that needs to be carefully interpreted.
Primary Hits: Compounds showing an IC50 value below a certain threshold (e.g., <10 µM) in the cytotoxicity screen are considered primary hits.
Secondary Hits: Primary hits that demonstrate activity in either the kinase or GPCR assays are considered secondary hits. The selectivity profile of these hits should be carefully examined.
Mechanism of Action: For compounds that are cytotoxic but do not show activity in the kinase or GPCR screens, other mechanism-of-action studies, such as tubulin polymerization assays, cell cycle analysis, or apoptosis assays, may be warranted, especially given that some benzonitrile derivatives are known to be microtubule-destabilizing agents.
[1]
References
Copeland, R. A. (2016). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
MDPI. (2022). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Retrieved from [Link]
American Journal of Physiology-Cell Physiology. (2021). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]
Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]
Life Science Applications. (n.d.). Cytotoxicity Assays. Retrieved from [Link]
BioAssay Systems. (n.d.). Kinase Assay Kit. Retrieved from [Link]
ACS Publications. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. Retrieved from [Link]
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63. [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
Current Opinion in Cell Biology. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
Analytical Biochemistry. (2015). Label-free detection of small-molecule binding to a GPCR in the membrane environment. Retrieved from [Link]
Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Retrieved from [Link]
PubChem. (n.d.). 2-Hydroxy-5-methoxybenzonitrile. Retrieved from [Link]
National Toxicology Program. (n.d.). Benzonitrile. Retrieved from [Link]
bioRxiv. (2024). New high-throughput screening assays for nitrification inhibitors identify an oxazolidine-thione as biological nitrification inhibitor. Retrieved from [Link]
ResearchGate. (2019). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from [Link]
Overcoming regioselectivity issues in the acylation of methoxybenzonitrile
Technical Support Center: Acylation of Methoxybenzonitrile Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and professionals in drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Acylation of Methoxybenzonitrile
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution, specifically the acylation of methoxybenzonitrile. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to address the common regioselectivity challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of regioisomers when acylating 2-methoxybenzonitrile?
A1: The formation of a regioisomeric mixture is a common outcome in the acylation of disubstituted aromatic rings with conflicting directing groups. In 2-methoxybenzonitrile, you have:
A methoxy group (-OCH₃) : This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.[1][2][3] This effect significantly enriches the electron density at the positions ortho and para to it, making them prime targets for electrophilic attack.
A cyano group (-CN) : This is a strongly deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic overall.[4]
The powerful activating and directing effect of the methoxy group typically dominates the reaction.[5] Therefore, the primary sites of acylation will be ortho or para to the methoxy group. The cyano group's main role becomes reducing the overall reaction rate and influencing the ratio of these isomers.
Q2: My main product is the ortho-acylated isomer, but I need the para isomer. How can I improve para-selectivity?
A2: Favoring the para product involves controlling for steric hindrance and reaction conditions. The position ortho to the methoxy group is sterically crowded. By modifying the reaction parameters, you can exploit this hindrance to favor attack at the more accessible para position.
Increase Steric Bulk: Using a bulkier acylating agent or a larger Lewis acid catalyst can increase steric repulsion at the ortho position, thus favoring the para position.
Lower Reaction Temperature: Lower temperatures often favor the thermodynamically more stable product. In many cases, the para isomer is the thermodynamic product due to reduced steric strain. High temperatures can sometimes favor the kinetically controlled ortho product.[6]
Solvent Choice: The polarity of the solvent can influence the transition state energies for ortho versus para attack. Non-polar solvents may enhance para selectivity.[6]
Q3: The reaction is very slow and the yield is poor. What are the likely causes?
A3: This is a classic issue when performing Friedel-Crafts reactions on rings with deactivating groups.[7][8]
Deactivation by the Cyano Group: The -CN group strongly withdraws electron density, making the aromatic ring a weaker nucleophile and slowing down the electrophilic substitution reaction.[9]
Catalyst Stoichiometry: In Friedel-Crafts acylation, the Lewis acid (e.g., AlCl₃) coordinates to the carbonyl group of the ketone product.[7][10] This forms a stable complex, effectively removing the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is required, not just a catalytic amount.[10][11] Insufficient catalyst is a very common reason for low yields.[12]
Moisture Contamination: Lewis acids like AlCl₃ react violently with water.[12] Any moisture in your glassware, solvent, or reagents will deactivate the catalyst, halting the reaction. Ensure all components are rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Troubleshooting Guides
Guide 1: Optimizing Lewis Acid Catalyst for Enhanced Regioselectivity and Yield
The choice of Lewis acid is critical. A very strong Lewis acid can cause unwanted side reactions, while one that is too weak may not promote the reaction effectively with a deactivated substrate.
Lewis Acid
Relative Strength
Typical Observations & Recommendations
AlCl₃
Very Strong
Pros: Highly effective at generating the acylium ion, often necessary for deactivated rings.[13] Cons: Can cause demethylation of the methoxy group at elevated temperatures. Requires stoichiometric amounts. Highly sensitive to moisture.[12]
FeCl₃
Strong
A common, slightly milder alternative to AlCl₃. Can provide good yields with less risk of side reactions.[7]
SnCl₄, TiCl₄
Moderate
May be too weak for the deactivated methoxybenzonitrile ring, leading to low conversion. However, they are good candidates to test for minimizing side reactions if AlCl₃ proves too harsh.[14]
ZnCl₂
Mild
Generally used for activated rings and may not be effective here.[10] Can be useful in alternative methods like the Fries Rearrangement.[14]
**Metal Triflates (e.g., Cu(OTf)₂) **
Mild to Strong
Greener alternatives that can be highly efficient, sometimes in catalytic amounts, and are often more tolerant of other functional groups.[15] Often used with ionic liquids.
Guide 2: Step-by-Step Protocol for High-Selectivity para-Acylation
This protocol is designed to maximize the yield of the para-acylated product (e.g., 4-acetyl-2-methoxybenzonitrile) by carefully controlling reaction conditions.
Materials:
2-Methoxybenzonitrile
Acyl chloride (e.g., acetyl chloride)
Anhydrous Aluminum Chloride (AlCl₃)
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
Dry glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Ice bath
Concentrated HCl and ice for workup
Procedure:
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
Acylium Ion Formation: Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension at 0 °C. Allow the mixture to stir for 15-20 minutes.
Substrate Addition: Dissolve 2-methoxybenzonitrile (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains between 0-5 °C.
Reaction: Let the reaction stir at 0 °C. Monitor the progress by TLC or GC-MS. The reaction may take several hours. Maintaining a low temperature is key to maximizing para-selectivity.
Workup: Once the reaction is complete, very carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.[12]
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to separate the para and ortho isomers.
Guide 3: Alternative Synthetic Strategies
If Friedel-Crafts acylation consistently fails to provide the desired regioselectivity or yield, consider the Fries Rearrangement .[6][14]
Esterification: First, synthesize the corresponding phenolic ester. If your starting material was a hydroxynitrile, you would acylate the phenol to form a cyanophenyl acetate.
Rearrangement: Treat this ester with a Lewis acid (e.g., AlCl₃). The acyl group will migrate from the oxygen to the ortho and para positions of the ring.[6][16]
Selectivity Control: The regioselectivity of the Fries rearrangement is often highly dependent on temperature. Lower temperatures typically favor the para product, while higher temperatures favor the ortho product.[6][17]
This two-step method can sometimes provide better control over regioselectivity compared to a direct Friedel-Crafts approach.[14]
Guide 4: Analytical Characterization of Regioisomers
Accurately determining the ratio of your ortho and para products is essential for optimizing the reaction.
¹H NMR Spectroscopy: This is the most powerful tool. The aromatic protons of the ortho and para isomers will have distinct chemical shifts and coupling patterns. Integration of the unique signals for each isomer allows for direct quantification of their ratio.
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation of volatile isomers and gives their mass-to-charge ratio, confirming the product identity. The peak areas in the chromatogram can be used to determine the isomer ratio.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can effectively separate the isomers.[18] This is useful for both analytical quantification and preparative separation.[19]
References
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
MDPI. (2024). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Retrieved from [Link]
JoVE. (n.d.). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
Gamatrain. (n.d.). Friedel-Crafts acylation installs acyl groups onto aromatic rings using Lewis acid catalysts. Retrieved from [Link]
ORGANIC REACTION MECHANISM. (n.d.). Retrieved from [Link]
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
YouTube. (2021). Site Selectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
PMC - NIH. (n.d.). Biocatalytic Friedel–Crafts Acylation and Fries Reaction. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
UW-Madison Department of Chemistry. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]
YouTube. (2021). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]
ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
JOCPR. (n.d.). Understanding the Regioselectivity and Reactivity of Friedel–Crafts benzoylation Using Parr Functions. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of 2-Methoxybenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
ChemRxiv. (2024). Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. Retrieved from [Link]
Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
Semantic Scholar. (n.d.). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Retrieved from [Link]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 2-Methoxy-5-(2-oxoethyl)benzonitrile
Welcome to the technical support center for the synthesis of 2-Methoxy-5-(2-oxoethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Methoxy-5-(2-oxoethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in achieving high yields for this valuable intermediate. The synthesis of arylacetaldehydes, such as the target molecule, is notoriously challenging due to the high reactivity of the aldehyde functional group, which is prone to self-condensation, polymerization, and oxidation.
This document provides in-depth troubleshooting advice structured in a question-and-answer format. As direct literature for this specific molecule is limited, the guidance is based on established principles of organic synthesis and proven methodologies for analogous structures. We will address plausible synthetic routes and their common failure points, providing you with the causal explanations and actionable protocols necessary to optimize your experimental outcomes.
Section 1: Issues in the Formylation of 2-Methoxybenzonitrile to Produce Key Intermediate 2-Methoxy-5-formylbenzonitrile
A common and logical approach to synthesizing the target molecule involves a two-step process: first, the formylation of commercially available 2-methoxybenzonitrile to install the aldehyde group, followed by a one-carbon homologation to create the 2-oxoethyl side chain. Success in the first step is critical.
FAQ 1.1: My Vilsmeier-Haack formylation of 2-methoxybenzonitrile is resulting in a low yield. What are the likely causes and how can I fix it?
The Scientific Rationale:
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that uses a chloromethyliminium salt (the "Vilsmeier reagent"), generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), as the electrophile.[1][2] The success of this reaction hinges on the nucleophilicity of the aromatic ring. In 2-methoxybenzonitrile, you have competing electronic effects:
-OCH₃ group: An electron-donating group that is activating and directs electrophiles to the ortho and para positions.
-CN group: An electron-withdrawing group that is deactivating and directs electrophiles to the meta position.
The powerful para-directing effect of the methoxy group dominates, guiding the formylation to the desired 5-position. However, the deactivating nature of the nitrile group means the aromatic ring is less reactive than, for example, anisole. The Vilsmeier reagent is a relatively weak electrophile, so reaction conditions must be carefully optimized to drive the reaction to completion without causing degradation.[2][3]
Troubleshooting Protocol & Optimization:
Reagent Quality is Paramount:
POCl₃: Use a freshly opened bottle or distill prior to use. POCl₃ can hydrolyze to phosphoric acid, which will quench the reaction.
DMF: Use anhydrous grade DMF. Water will react with both POCl₃ and the Vilsmeier reagent.
Stoichiometry and Order of Addition:
The Vilsmeier reagent is typically pre-formed by slowly adding POCl₃ to ice-cold DMF. A ratio of 1.1-1.5 equivalents of both POCl₃ and DMF relative to the 2-methoxybenzonitrile is a good starting point.
Add the 2-methoxybenzonitrile solution dropwise to the pre-formed reagent to maintain a consistent concentration of the electrophile.
Temperature and Reaction Time Optimization:
The reaction often requires heating. Insufficient heat will lead to an incomplete reaction, while excessive heat can cause decomposition and side-product formation. A systematic approach is recommended.
Parameter
Condition A (Initial)
Condition B (Aggressive)
Condition C (Mild)
Temperature
50-60 °C
80-90 °C
40 °C
Time
4-6 hours
2-3 hours
12-18 hours
Expected Outcome
Moderate conversion, clean reaction
Higher conversion, risk of byproducts
Slower, but potentially cleaner reaction
Effective Work-up:
The initial product is an iminium salt, which must be hydrolyzed to the aldehyde.[4] After the reaction is complete (monitored by TLC/LCMS), the mixture should be quenched by pouring it onto ice, followed by the addition of an aqueous base (e.g., sodium acetate or sodium hydroxide) and heating to facilitate hydrolysis.
Caption: Vilsmeier-Haack Reaction Workflow.
Section 2: The Homologation Challenge: Converting the Formyl to a 2-Oxoethyl Group
Once 2-methoxy-5-formylbenzonitrile is successfully synthesized, the next critical step is the one-carbon homologation to generate the -CH₂CHO group. A standard and effective method is the Wittig reaction with (methoxymethyl)triphenylphosphine, followed by acidic hydrolysis of the resulting enol ether.
FAQ 2.1: My Wittig reaction with (methoxymethyl)triphenylphosphonium chloride is giving low yields of the enol ether. What is going wrong?
The Scientific Rationale:
This Wittig reaction requires the generation of a phosphorus ylide by deprotonating the phosphonium salt. This ylide is highly reactive and sensitive to moisture and oxygen. The subsequent reaction with the aldehyde forms a C=C double bond, yielding the enol ether.
Troubleshooting Protocol:
Ensure Anhydrous and Inert Conditions: The ylide is a strong base and will be quenched by water. All glassware must be oven- or flame-dried, and the reaction should be run under an inert atmosphere (nitrogen or argon). Solvents like THF must be rigorously dried.
Base Selection and Ylide Generation:
Strong Bases: n-Butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used. When using n-BuLi, ensure it is properly titrated to know its exact concentration.
Temperature Control: Ylide generation is typically performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. After the ylide is formed, the aldehyde is added slowly at the same low temperature.
Reagent Purity: The (methoxymethyl)triphenylphosphonium chloride should be dry. It can be dried under high vacuum before use. The aldehyde precursor must be pure, as impurities can interfere with the reaction.
FAQ 2.2: The hydrolysis of my enol ether intermediate is inefficient or leads to a complex mixture. How can I improve this final step?
The Scientific Rationale:
The hydrolysis of the enol ether to the aldehyde is an acid-catalyzed process.[5] However, the product, 2-Methoxy-5-(2-oxoethyl)benzonitrile, is itself sensitive to acid. The alpha-protons on the ethyl chain are enolizable, and under harsh acidic (or basic) conditions, the aldehyde can undergo self-condensation (an aldol reaction), leading to oligomers and polymers.[6] This is often the primary cause of low yields for arylacetaldehydes.
Troubleshooting Protocol:
Use Mild Acidic Conditions: Avoid strong mineral acids like concentrated HCl or H₂SO₄. Milder acids are much more effective at cleaving the enol ether without degrading the product.
Recommended Acids: Formic acid, acetic acid, or a saturated aqueous solution of oxalic acid are excellent choices.
Biphasic System: Running the reaction in a two-phase system (e.g., THF/mild aqueous acid) can sometimes help by keeping the concentration of the product low in the acidic aqueous phase.
Strict Temperature and Time Control:
Perform the hydrolysis at room temperature or slightly below.
Monitor the reaction closely by TLC. As soon as the starting enol ether is consumed, immediately proceed with the workup to minimize the product's exposure to acid.
Immediate Workup and Neutralization:
Once the reaction is complete, quench it by adding a mild base like saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
Promptly extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
Caption: Wittig Homologation and Hydrolysis Workflow.
Section 3: Purification and Stability of the Final Product
The inherent instability of the target aldehyde makes its purification and storage critical steps that directly impact the final isolated yield and usability.
FAQ 3.1: Standard column chromatography is giving me poor recovery of the final product. What are my options?
The Scientific Rationale:
Standard silica gel is acidic and can catalyze the degradation and polymerization of sensitive aldehydes directly on the column.[7] The polar nature of the aldehyde can also lead to significant tailing and poor separation.
Purification Protocols:
Modified Column Chromatography:
Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%). This will cap the acidic silanol groups.
Use Alumina: Neutral or basic alumina can be a better alternative to silica for sensitive aldehydes.
Solvent System: A gradient of hexane/ethyl acetate is a good starting point. Avoid alcoholic solvents like methanol, as they can form acetals on the acidic stationary phase.[7]
Chemical Purification via Bisulfite Adduct: This is a highly effective and classic method for purifying aldehydes.[8][9]
Step 1 (Adduct Formation): Dissolve the crude product in a suitable solvent (like methanol or THF) and stir vigorously with a saturated aqueous solution of sodium bisulfite. The bisulfite adds to the aldehyde to form a charged, water-soluble adduct, which often precipitates as a white solid.
Step 2 (Isolation): Filter the solid adduct and wash it with an organic solvent (e.g., ether) to remove non-aldehydic impurities.
Step 3 (Regeneration): Treat the purified adduct with a mild base (e.g., saturated NaHCO₃ solution) or mild acid to regenerate the pure aldehyde, which can then be extracted.
FAQ 3.2: My purified 2-Methoxy-5-(2-oxoethyl)benzonitrile is degrading upon storage. How can I store it properly?
The Scientific Rationale:
The two main degradation pathways are oxidation of the aldehyde to a carboxylic acid and polymerization.[6] Aldehydes, especially those with alpha-hydrogens, are susceptible to air oxidation.
Recommended Storage Conditions:
Inert Atmosphere: Store the compound in a vial under an inert atmosphere (argon or nitrogen) to prevent oxidation.
Low Temperature: Store at -20 °C in a freezer to slow down both oxidation and polymerization pathways.
As a Protected Precursor: For long-term storage or if the aldehyde is only needed intermittently, it is highly advisable to store it as a more stable precursor, such as the enol ether from the Wittig reaction or as a dimethyl acetal. The pure aldehyde can then be generated by hydrolysis immediately before it is needed for the next step.
References
Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
askIITians. (2025, March 4). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl.
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?
BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
Wikipedia. (n.d.). Duff reaction.
ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
Wikipedia. (n.d.). Gattermann reaction.
IT Medical Team. (n.d.). Laboratory Techniques of Purification and Isolation.
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
Filo. (2025, December 12). Give chemical equations for gatterman koch formylation rxn.
National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
Office of Scientific and Technical Information. (n.d.). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution.
ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from Organic Process Research & Development.
YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
Gattermann reaction. (2020, May 11).
Purechemistry. (2023, April 9). Aromatic formylation reaction.
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis.
I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction.
National Center for Biotechnology Information. (2009, January 2). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution.
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification.
YouTube. (2025, May 6). The Gattermann & Gattermann-Koch Formylation Reaction Mechanism.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Demethylation of Methoxy Groups During Synthesis
Ticket ID: OME-STABILITY-001
Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Executive Summary & Diagnostic
Welcome to the Ether Stability Support Center. You are likely here because a methoxy (
) group—usually considered a robust "permanent" protecting group—has unexpectedly cleaved during a reaction, likely converting to a phenol.
While methyl ethers are stable to most bases, oxidizing agents, and reducing agents, they are thermodynamically vulnerable in two specific environments:
Strong Lewis Acids (e.g.,
, ) containing nucleophilic counter-ions.
Strong Brønsted Acids (e.g.,
, ) at elevated temperatures.
The following guide breaks down the causality of these failures and provides validated protocols to prevent them.
The Mechanics of Failure (Root Cause Analysis)
To prevent demethylation, you must understand the mechanism driving it. It is rarely a random event; it is almost always a Lewis-acid assisted nucleophilic substitution .
The "Danger Zone" Mechanism
Most unintentional demethylations occur during Friedel-Crafts reactions or Lewis-acid mediated deprotections.
Activation: The Lewis Acid (LA) coordinates to the ether oxygen, creating a highly electrophilic oxonium species.
Attack: A nucleophile (often the halide from the Lewis Acid, like
or ) attacks the methyl group via an mechanism.
Collapse: The
bond breaks, releasing the methyl halide and the metal-phenoxide complex.
Figure 1: Mechanism of Lewis Acid-mediated demethylation. Note that the presence of a nucleophile (halide) is required for the cleavage step.
Scenario-Specific Troubleshooting & Protocols
Scenario A: Friedel-Crafts Acylation/Alkylation
Issue: "I used
for an acylation, and my methoxy group turned into a phenol."
Analysis: is a hard Lewis acid. At elevated temperatures (), it is strong enough to trigger the dealkylation mechanism described above.
Corrective Protocol: The "Cold-Quench" Method
To retain the methoxy group, we must kinetically favor acylation over dealkylation.
Reagent Switch: If possible, substitute
with or . These are softer Lewis acids that activate carbonyls effectively but coordinate less strongly to ether oxygens.
Temperature Control: If
is mandatory, keep the reaction below .
Procedure:
Step 1: Dissolve acyl chloride (1.1 equiv) in DCM at
.
Step 2: Add
(1.1 equiv) slowly. Allow the acylium complex to form (15 min).
Step 3: Add the methoxy-arene substrate slowly.
Step 4: Monitor by TLC. Quench immediately upon consumption of starting material. Do not let it stir overnight.
Step 5: Pour into ice-water/HCl.
Expert Insight: The demethylation reaction has a higher activation energy than the acylation. By keeping the temperature low, you stay in the "kinetic window" where acylation happens, but demethylation is too slow to compete.
Issue: "I need to remove a Benzyl (Bn) group but keep the Methyl (Me) ether intact."
Analysis: Standard acid hydrolysis (HBr/AcOH) will cleave both. You need a method that discriminates based on mechanism (hydrogenolysis or chelation).
Protocol: Selective Hydrogenolysis
Catalytic hydrogenation is the gold standard for this separation. Methyl ethers are stable to
under standard conditions.
Parameter
Condition
Reason
Catalyst
10% Pd/C (5-10 wt%)
Standard activity. Avoid (Pearlman's) if the substrate is sensitive, as it can be more aggressive.
Solvent
EtOH or EtOAc
Avoid acidic solvents (AcOH) which might promote side reactions.
Pressure
1 atm (Balloon)
Higher pressures are unnecessary for Bn cleavage and risk ring saturation.
Additives
(trace)
Crucial: If your substrate contains amines or if the Pd/C is slightly acidic, trace acid can protonate the ether. A pinch of base buffers the system.
Alternative: Chemical Selectivity (
)
If you cannot use (e.g., presence of alkenes), use Boron Trichloride (), not Tribromide.
at can selectively cleave benzyl ethers via the stable benzyl cation pathway while leaving methyl ethers intact. is too reactive and will cleave both.
Scenario C: Acidic Workups & Boc Deprotection
Issue: "My methoxy group is degrading during Boc deprotection with TFA."
Analysis: This is rare but happens in electron-rich aromatics (e.g., polymethoxybenzenes). The aromatic ring acts as an electron pump, making the ether oxygen more basic and susceptible to protonation.
Corrective Action:
Scavengers: Add thioanisole or 1,3-dimethoxybenzene to the TFA mixture. These act as "cation sponges" to intercept any electrophiles generated.
Concentration: Dilute the TFA. Use 10-20% TFA in DCM rather than neat TFA.
Time: Limit exposure to < 30 minutes.
Decision Logic: Reagent Selection
Use this flow to select the correct reagent for your transformation without risking the methoxy group.
Figure 2: Reagent selection logic for preserving methoxy groups.
Compatibility Matrix
Quick reference for methoxy stability against common reagents.
Reagent Class
Reagent
Risk Level
Notes
Lewis Acid
CRITICAL
Will quantitatively demethylate. Do not use.
Lewis Acid
HIGH
Demethylates at reflux or long exposure. Safe only at low temp.
Lewis Acid
,
LOW
Generally safe. Preferred for Friedel-Crafts.
Lewis Acid
MODERATE
Can cleave if substrate is highly electron-rich.
Reductant
SAFE
Excellent orthogonality (removes Bn, keeps Me).
Reductant
SAFE
Ethers are stable to hydrides.
Acid
HBr (48% aq)
CRITICAL
Classic demethylation condition. Avoid.
Acid
HCl / TFA
SAFE
Generally safe, but watch electron-rich systems.
Nucleophile
/ Thiolates
HIGH
Strong nucleophiles in dipolar aprotic solvents (DMF/HMPA) will cleave Me.
References
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (The definitive guide on ether stability and cleavage conditions).
Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis, 1983(04), 249–282. (Comprehensive review of reagents like
and their mechanisms).
Node, M., et al. (1980). Hard acid and soft nucleophile system. 2. Demethylation of methyl ethers of alcohol and phenol with an aluminum halide-thiol system. The Journal of Organic Chemistry, 45(22), 4455–4458. (Explains the hard/soft acid-base mechanics of demethylation).
Akiyama, T., & Hirofuji, H. (1991). Selective cleavage of benzyl ethers by Lewis acids. Bulletin of the Chemical Society of Japan. (Details the selectivity of
Technical Support Center: Improving the Solubility of 2-Methoxy-5-(2-oxoethyl)benzonitrile for Assays
Welcome to the technical support center for 2-Methoxy-5-(2-oxoethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Methoxy-5-(2-oxoethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility challenges encountered during in vitro and cell-based assays. Poor aqueous solubility is a common hurdle for many promising small molecules, and this compound, with its aromatic nitrile, methoxy, and aldehyde functionalities, presents a unique set of challenges.[1][2] This document will provide a structured approach to systematically address and overcome these issues, ensuring the generation of reliable and reproducible assay data.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of 2-Methoxy-5-(2-oxoethyl)benzonitrile in my aqueous assay buffer. What is the likely cause?
A1: Precipitation in aqueous media is a strong indicator that the compound's concentration has surpassed its thermodynamic solubility limit.[3] This is a common issue for organic molecules with significant hydrophobic character. The benzonitrile core, coupled with the methoxy group, contributes to its lipophilicity. When a concentrated stock solution, typically in a water-miscible organic solvent like DMSO, is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution, a phenomenon known as "solvent shock".[3]
Q2: What is the first and most critical step to address the solubility issue?
A2: The foundational step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its excellent solvating power for a broad range of organic compounds and its miscibility with water.[1][4]
Best Practice for Stock Solution Preparation:
Start by preparing a 10 mM stock solution in 100% DMSO.
Ensure complete dissolution by vortexing and, if necessary, gentle warming (37°C) or brief sonication.[5] Visually inspect the solution against a light source to confirm the absence of any particulate matter.
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote compound degradation or precipitation.[6]
Q3: My compound precipitates even when I dilute my DMSO stock into the assay buffer. What are my next steps?
A3: This is a classic solubility problem that requires a systematic approach to find the optimal formulation. The goal is to maintain the compound in a soluble state at the desired final assay concentration. Here are several strategies to explore, ranging from simple to more complex:
Optimize the Co-Solvent Concentration: While you want to keep the final DMSO concentration low to avoid cellular toxicity (typically ≤ 0.5% for most cell lines), a slightly higher concentration might be necessary to maintain solubility.[7]
Employ Co-solvents: The use of a secondary solvent, or co-solvent, in your assay buffer can significantly enhance the solubility of hydrophobic compounds.[]
Utilize Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate poorly soluble molecules and increase their apparent water solubility.[9][10][11][12][13]
Incorporate Surfactants: Non-ionic surfactants can form micelles that entrap hydrophobic compounds, effectively increasing their solubility in aqueous solutions.[14]
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
Before exploring other options, it's crucial to determine the highest concentration of DMSO your specific assay (and cell line, if applicable) can tolerate without significant off-target effects.
Workflow:
Prepare a dilution series of your assay buffer containing increasing concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0%).
Run your standard assay protocol with these "vehicle control" wells.
Analyze the assay readout (e.g., cell viability, enzyme activity) to identify the highest DMSO concentration that does not significantly deviate from the no-DMSO control. This is your maximum allowable DMSO concentration.
Protocol 2: Systematic Evaluation of Co-solvents
If increasing the DMSO concentration alone is insufficient, a systematic evaluation of co-solvents is the next logical step.
Prepare intermediate dilutions of your 10 mM DMSO stock of 2-Methoxy-5-(2-oxoethyl)benzonitrile into each of the selected co-solvents.
Further dilute these intermediate solutions into your assay buffer to achieve the final desired compound concentration, ensuring the final co-solvent concentration is within a tolerable range for your assay.
Visually inspect for precipitation immediately after dilution and after a relevant incubation period (e.g., 2 hours at 37°C).
If the solution remains clear, proceed with your assay to confirm that the co-solvent does not interfere with the assay's performance.
Protocol 3: Employing Cyclodextrins for Enhanced Solubility
Cyclodextrins are a powerful tool for solubilizing "grease-ball" molecules.[16] For compounds of this size and nature, β-cyclodextrin derivatives are often the most effective.
Can be toxic to cells at higher concentrations.[7]
Ethanol
1-2%
Biocompatible at low concentrations.
Can affect enzyme activity and cell membranes.
PEG 400
1-5%
Low toxicity, good solubilizing power for many compounds.[15]
Can increase the viscosity of the solution.
HP-β-CD
1-10 mM
Excellent for increasing apparent water solubility, low toxicity.[9]
Can sometimes interfere with compound-target binding.
Tween® 20 / Triton™ X-100
0.01-0.1%
Effective at low concentrations.
Can disrupt cell membranes and interfere with some assay readouts.[17]
Visualizing the Decision-Making Workflow
The following diagram outlines a systematic approach to troubleshooting solubility issues with 2-Methoxy-5-(2-oxoethyl)benzonitrile.
Caption: Decision tree for systematically improving compound solubility.
Concluding Remarks
Addressing the solubility of 2-Methoxy-5-(2-oxoethyl)benzonitrile requires a methodical and multi-faceted approach. By starting with a properly prepared DMSO stock solution and systematically exploring co-solvents and excipients like cyclodextrins, researchers can identify an optimal formulation that maintains the compound's solubility and integrity within the assay. This diligence is paramount to generating accurate and reliable data, ultimately enabling the true biological activity of this compound to be assessed.
References
ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Cureus. [Link]
PMC. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
PMC. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]
MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?[Link]
YouTube. (2025). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. [Link]
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?[Link]
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]
PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
PMC. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
ResearchGate. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. [Link]
Co-solvent: Significance and symbolism. (2025). Synapse. [Link]
Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]
ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?[Link]
PMC. (2009). Compound Management for Quantitative High-Throughput Screening. [Link]
ACS Publications. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]
Reddit. (2022). How to tackle compound solubility issue. [Link]
Semantic Scholar. (2015). Solubility enhancement of cox-2 inhibitors using various solvent systems. [Link]
The Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. [Link]
SpringerLink. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
Medium. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
PubMed. (2002). Why Do Co-Solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]
GIT Laboratory Journal. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. (n.d.). Angewandte Chemie International Edition. [Link]